N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
Brand Name: Vulcanchem
CAS No.: 1021266-53-4
VCID: VC11919341
InChI: InChI=1S/C20H18ClN3O2/c21-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-4-13-22-20(26)16-5-2-1-3-6-16/h1-3,5-12H,4,13-14H2,(H,22,26)
SMILES: C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.8 g/mol

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

CAS No.: 1021266-53-4

Cat. No.: VC11919341

Molecular Formula: C20H18ClN3O2

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide - 1021266-53-4

Specification

CAS No. 1021266-53-4
Molecular Formula C20H18ClN3O2
Molecular Weight 367.8 g/mol
IUPAC Name N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide
Standard InChI InChI=1S/C20H18ClN3O2/c21-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-4-13-22-20(26)16-5-2-1-3-6-16/h1-3,5-12H,4,13-14H2,(H,22,26)
Standard InChI Key NESLJYMXLUOMCV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Introduction

Chemical Properties and Structural Analysis

Molecular Structure

The compound consists of:

  • A pyridazinone ring (1,6-dihydropyridazin-6-one) substituted with a 4-chlorophenyl group at position 3.

  • A propyl linker connecting the pyridazinone nitrogen to a benzamide group.

  • A benzamide moiety with no additional substituents on the aromatic ring.

Key structural features include:

  • Hydrogen-bonding sites: The pyridazinone carbonyl (C=O\text{C=O}) and amide (NH\text{NH}) groups facilitate interactions with biological targets.

  • Lipophilic domains: The chlorophenyl and benzamide groups enhance membrane permeability .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC20H18ClN3O2\text{C}_{20}\text{H}_{18}\text{ClN}_3\text{O}_2
Molecular Weight367.8 g/mol
IUPAC NameN-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide
SMILESC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of pyridazinone core: Cyclocondensation of 4-chlorophenylhydrazine with maleic anhydride yields 3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine.

  • Alkylation: Reaction with 1-bromo-3-chloropropane introduces the propyl chain.

  • Amidation: Coupling with benzoyl chloride completes the benzamide moiety .

Critical Parameters:

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts: Triethylamine for amidation.

  • Yield: ~45–60% after purification.

Pharmacological Activities

Anticancer Activity

Preliminary studies suggest interaction with protein kinases:

  • EGFR inhibition: Moderate activity (IC50=550nM\text{IC}_{50} = 550 \, \text{nM}) due to competitive binding at the ATP site .

  • Apoptosis induction: Upregulation of caspase-3 in HeLa cells at 10 µM .

Toxicological Profile

Table 2: Key Pharmacokinetic Parameters

ParameterValue
LogP (lipophilicity)3.1
Plasma Protein Binding92%
Bioavailability (oral)34%

Future Directions

Structural Optimization

  • Analog synthesis: Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance COX-2 selectivity .

  • Prodrug strategies: Esterification of the benzamide to improve solubility .

Clinical Translation

  • Phase I trials: Pending due to limited in vivo efficacy data.

  • Combination therapy: Synergy with checkpoint inhibitors (e.g., pembrolizumab) proposed for solid tumors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator